![molecular formula C23H24N2O5 B2395594 4-((4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)メチル)-5-ヒドロキシ-7-メチル-2H-クロメン-2-オン CAS No. 896816-22-1](/img/structure/B2395594.png)
4-((4-(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ピペラジン-1-イル)メチル)-5-ヒドロキシ-7-メチル-2H-クロメン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 化学誘発てんかんモデル: BPPU (この化合物)は、マウスにおける3-メルカプトプロピオン酸 (3-MPA) およびチオセミカルバジド (TSC) によって誘発された発作を抑制し、GABA作動性神経伝達への影響を示唆しています .
抗うつ作用
BPPUは、良好な抗うつ作用も示しました。以下の試験で評価されました。
安全性プロファイル
亜急性毒性ラットモデルにおいて、BPPUは、14日間経口投与で100 mg/kgの用量では有意な毒性を示しませんでした .
抗腫瘍評価
抗てんかんまたは抗うつ作用とは直接関連していませんが、この化合物の誘導体は、抗腫瘍効果について評価されていることに注意する価値があります .
重金属イオン検出
別の用途としては、関連する化合物を用いた重金属イオンの検出があります。 たとえば、(E)-N′-(ベンゾ[d]ジオキソール-5-イルメチレン)-4-メチル-ベンゼンスルホンヒドラジド (BDMMBSH) 誘導体は、電気化学的方法で鉛 (Pb²⁺) を検出するために使用されました .
結晶構造解析
1,4-ビス(ベンゾ[d][1,3]ジオキソール-5-イルメチル)ジヒドロ-1H-ピラゾロ[3,4-b]キノリン-3(2H)-オンの結晶構造が決定され、その分子配列に関する知見が得られました .
要約すると、この化合物は、てんかんと抑うつ症の治療用途に有望であり、その誘導体は、他の文脈でも研究されています。そのメカニズムと潜在的な臨床的用途を完全に理解するためには、さらなる研究が必要です。 🌟
作用機序
Target of Action
Similar compounds with a piperazine derivative structure have been identified to have good anticonvulsant activity . Therefore, it is plausible that this compound may also target the same receptors involved in seizure activity, such as GABA receptors.
Biochemical Pathways
The compound’s influence on GABA-ergic neurotransmission suggests it may affect the GABAergic pathway. This pathway is crucial for maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy .
Pharmacokinetics
The compound’s efficacy in in vivo models suggests it may have suitable pharmacokinetic properties for therapeutic use .
Result of Action
The compound has been suggested to exhibit excellent protection against seizures induced by various models, such as the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests . This indicates that the compound may have a significant anticonvulsant effect.
生物活性
The compound 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of the coumarin family, which has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N2O4, with a molecular weight of 366.41 g/mol. The structure includes a coumarin core , a benzo[d][1,3]dioxole moiety, and a piperazine ring, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H22N2O4 |
Molecular Weight | 366.41 g/mol |
IUPAC Name | 4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one |
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant properties. In studies involving animal models, it demonstrated effective protection against seizures induced by maximal electroshock tests (MES) and pentylenetetrazole (PTZ) administration. The compound showed a dose-dependent response with notable efficacy at doses around 100 mg/kg in rat models.
Neuropharmacological Effects
The compound appears to influence GABAergic neurotransmission , which is crucial for its anticonvulsant effects. It may enhance GABA receptor activity, thereby stabilizing neuronal excitability and preventing seizure propagation. Additionally, it has shown potential antidepressant activity without significant toxicity in preliminary studies.
Acetylcholinesterase Inhibition
Compounds similar to this one have been explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition is particularly relevant for therapeutic strategies targeting Alzheimer's disease. Preliminary findings suggest that derivatives of the coumarin structure can exhibit AChE inhibitory activity, although specific data for this compound is yet to be fully elucidated .
The proposed mechanisms underlying the biological activities of this compound include:
- GABA Receptor Modulation : Enhancing GABA receptor-mediated neurotransmission.
- Acetylcholinesterase Inhibition : Reducing the breakdown of acetylcholine, potentially improving cognitive function.
- Antioxidant Properties : Coumarin derivatives are often noted for their antioxidant capabilities, which may contribute to neuroprotection.
Study 1: Anticonvulsant Efficacy
In a controlled study, the compound was administered to rats subjected to PTZ-induced seizures. Results indicated that at a dosage of 100 mg/kg, the compound provided 50% seizure protection compared to control groups.
Study 2: Neuropharmacological Assessment
A series of behavioral tests conducted on mice revealed significant improvements in depressive-like symptoms following treatment with the compound. The results were comparable to standard antidepressants without the associated side effects typically observed with such treatments.
特性
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-15-8-18(26)23-17(11-22(27)30-21(23)9-15)13-25-6-4-24(5-7-25)12-16-2-3-19-20(10-16)29-14-28-19/h2-3,8-11,26H,4-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVXJWHXGXHXBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。